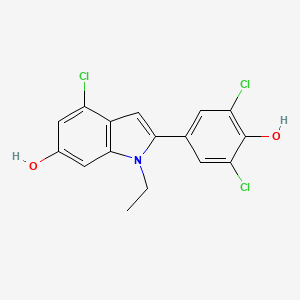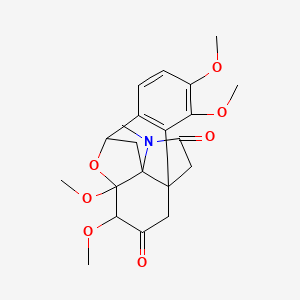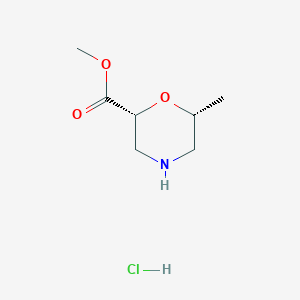
3-Bromo-3'-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3’-yodo-1,1’-bifenilo es un derivado del bifenilo caracterizado por la presencia de átomos de bromo y yodo en sus anillos fenilo. Este compuesto tiene la fórmula molecular C12H8BrI y un peso molecular de 359 g/mol . La combinación única de átomos de halógeno en su estructura le confiere propiedades químicas distintas, haciéndolo valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Bromo-3’-yodo-1,1’-bifenilo generalmente involucra reacciones de halogenación. Un método común es la reacción de acoplamiento Suzuki-Miyaura , que involucra la reacción de un derivado de bifenilo bromado con un reactivo yodado en presencia de un catalizador de paladio . Las condiciones de reacción a menudo incluyen el uso de una base como carbonato de potasio y un solvente como tolueno o etanol. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación.
Métodos de Producción Industrial: La producción industrial de 3-Bromo-3’-yodo-1,1’-bifenilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y los sistemas automatizados a menudo se utilizan para garantizar una producción constante. El uso de reactivos de alta pureza y medidas estrictas de control de calidad son esenciales para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-Bromo-3’-yodo-1,1’-bifenilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de halógeno (bromo y yodo) pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos comunes incluyen hidróxido de sodio y terc-butóxido de potasio.
Reacciones de Oxidación: El compuesto puede oxidarse para formar derivados de bifenilo con grupos funcionales adicionales. Los agentes oxidantes como permanganato de potasio y trióxido de cromo se utilizan comúnmente.
Reacciones de Reducción: La reducción de los átomos de halógeno se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y Condiciones Comunes:
Sustitución Nucleófila: Hidróxido de sodio, terc-butóxido de potasio, dimetilsulfóxido (DMSO) como solvente.
Oxidación: Permanganato de potasio, trióxido de cromo, ácido acético como solvente.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, tetrahidrofurano (THF) como solvente.
Principales Productos Formados:
Sustitución: Formación de derivados de bifenilo con varios grupos funcionales (p. ej., hidroxilo, amino).
Oxidación: Formación de ácidos o cetonas carboxílicos de bifenilo.
Reducción: Formación de bifenilo con contenido reducido de halógeno.
Aplicaciones Científicas De Investigación
3-Bromo-3’-yodo-1,1’-bifenilo tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas complejas. Es valioso en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se emplea en el estudio de los efectos de los bifenilos halogenados en los sistemas biológicos. Sirve como compuesto modelo para investigar las interacciones de los compuestos aromáticos halogenados con enzimas y receptores.
Medicina: Posibles aplicaciones en el descubrimiento y desarrollo de fármacos. Su estructura única permite la exploración de nuevos agentes terapéuticos dirigidos a vías moleculares específicas.
Industria: Se utiliza en la producción de materiales avanzados, incluidos los cristales líquidos y los diodos orgánicos emisores de luz (OLED).
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-3’-yodo-1,1’-bifenilo implica su interacción con los objetivos moleculares a través de la unión halógena e interacciones hidrofóbicas. Los átomos de bromo y yodo pueden formar enlaces halógenos con sitios ricos en electrones en proteínas y ácidos nucleicos, influenciando su estructura y función. Además, el núcleo de bifenilo proporciona una superficie hidrofóbica que puede interactuar con membranas lipídicas y bolsillos hidrofóbicos en proteínas .
Compuestos Similares:
- 3-Bromo-4’-yodo-1,1’-bifenilo
- 3-Bromo-2’-yodo-1,1’-bifenilo
- 4-Bromo-3’-yodo-1,1’-bifenilo
Comparación: 3-Bromo-3’-yodo-1,1’-bifenilo es único debido a la posición específica de los átomos de bromo y yodo en los anillos fenilo. Esta disposición influye en su reactividad e interacción con otras moléculas. En comparación con sus análogos, puede exhibir diferentes propiedades químicas y biológicas, haciéndolo adecuado para aplicaciones específicas donde otros compuestos pueden no ser tan efectivos .
Comparación Con Compuestos Similares
- 3-Bromo-4’-iodo-1,1’-biphenyl
- 3-Bromo-2’-iodo-1,1’-biphenyl
- 4-Bromo-3’-iodo-1,1’-biphenyl
Comparison: 3-Bromo-3’-iodo-1,1’-biphenyl is unique due to the specific positioning of the bromine and iodine atoms on the phenyl rings. This arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H8BrI |
|---|---|
Peso molecular |
359.00 g/mol |
Nombre IUPAC |
1-bromo-3-(3-iodophenyl)benzene |
InChI |
InChI=1S/C12H8BrI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Clave InChI |
RAXGUPNDDNULQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)





![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)


